molecular formula C11H13N3 B1336094 1-benzyl-5-methyl-1H-pyrazol-3-amine CAS No. 956729-47-8

1-benzyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1336094
CAS No.: 956729-47-8
M. Wt: 187.24 g/mol
InChI Key: NCWKERQXFLLBNF-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a benzyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃ (molecular weight: 187.24 g/mol). Pyrazole amines are widely explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility .

Preparation Methods

General Synthetic Pathway

The synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

  • Reaction of Benzyl Hydrazine with Ketones :

    • Benzyl hydrazine reacts with a methyl ketone (e.g., acetone or a substituted methyl ketone) under acidic or neutral conditions to form a hydrazone intermediate.
    • This step establishes the core pyrazole ring structure.
  • Cyclization :

    • The hydrazone undergoes cyclization in the presence of a dehydrating agent or catalyst, such as acetic acid or sulfuric acid, to form the pyrazole ring.
  • Amination :

    • The introduction of an amine group at the 3-position of the pyrazole ring is achieved through nucleophilic substitution or direct amination reactions.
  • Purification :

    • The final product is purified using recrystallization, chromatography, or other standard techniques to achieve high purity.

Detailed Reaction Conditions

Step Reagents/Conditions Description
Hydrazone Formation Benzyl hydrazine, methyl ketone, ethanol Reflux in ethanol for several hours to form the hydrazone intermediate.
Cyclization Acetic acid or sulfuric acid Cyclization occurs under acidic conditions at elevated temperatures (50–80°C).
Amination Ammonia or amine derivatives Amination at the 3-position via nucleophilic substitution or direct reaction.

Alternative Methods

A. One-Pot Synthesis

In some protocols, benzyl hydrazine and methyl ketones are reacted in a single step under acidic conditions, bypassing the need for isolating intermediates. This method reduces reaction time and improves yield but may require careful control of temperature and pH.

B. Catalytic Approaches

Catalysts such as Lewis acids (e.g., ZnCl₂ or AlCl₃) can be employed to enhance cyclization efficiency and selectivity during pyrazole formation.

C. Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the reaction, offering shorter reaction times and improved yields compared to conventional heating methods.

Representative Example

Reaction Scheme:

Benzyl hydrazine + Acetone → Hydrazone → Cyclization → this compound

Experimental Conditions:

  • Mix benzyl hydrazine (0.1 mol) with acetone (0.12 mol) in ethanol (50 mL).
  • Reflux the mixture for 6 hours.
  • Add acetic acid (10 mL) and heat at 70°C for an additional 4 hours to induce cyclization.
  • Cool the reaction mixture and neutralize with sodium bicarbonate.
  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography.

Yield: ~75–85% depending on reaction conditions.

Key Notes on Optimization

  • Solvent Choice : Ethanol is commonly used due to its compatibility with both hydrazines and ketones.
  • Temperature Control : Elevated temperatures (~70°C) are critical for efficient cyclization but must be carefully monitored to avoid side reactions.
  • Purity Considerations : Impurities may arise from incomplete cyclization or side reactions; purification techniques such as recrystallization are essential for high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-5-methyl-1H-pyrazol-3-amine 1-Benzyl, 5-methyl C₁₁H₁₃N₃ 187.24 Baseline compound; benzyl enhances lipophilicity.
1-Benzyl-3-methyl-1H-pyrazol-5-amine 1-Benzyl, 3-methyl C₁₁H₁₃N₃ 187.24 Methyl at 3-position alters hydrogen-bonding patterns .
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-(1-Phenylethyl), 3-methyl C₁₂H₁₅N₃ 201.27 Phenylethyl group increases steric bulk and molecular weight .
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 1-Ethyl, N-(2-methoxybenzyl) C₁₄H₂₀ClN₃O 281.78 Methoxybenzyl introduces polarity; chlorine may enhance reactivity .
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine 1-Methyl, 5-CF₃ C₅H₆F₃N₃ 165.12 Trifluoromethyl group imparts electron-withdrawing effects .
1-Benzyl-3-phenyl-1H-pyrazol-5-amine 1-Benzyl, 3-phenyl C₁₆H₁₅N₃ 249.31 Dual aromatic groups may enhance π-π stacking interactions .

Hydrogen Bonding and Crystallography

  • This compound: The 3-amine group acts as a hydrogen-bond donor, while the benzyl group contributes to hydrophobic interactions. Its crystal packing likely involves N–H···N bonds, as seen in pyrazole derivatives .
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: The CF₃ group reduces basicity of the amine, weakening hydrogen-bond donor capacity but enhancing stability against oxidation .

Research Findings and Data Gaps

Key Observations

  • Steric Effects : Phenylethyl-substituted analogs (e.g., 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine) exhibit reduced reactivity in nucleophilic substitutions compared to benzyl derivatives due to increased steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) lower the pKa of the amine, affecting protonation states in biological systems .

Unresolved Questions

  • Solubility Data: Limited information exists on aqueous solubility for benzyl-substituted pyrazoles.

Biological Activity

1-Benzyl-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃, with a molecular weight of approximately 187.24 g/mol. The compound features a pyrazole ring, which is known for its reactivity and ability to interact with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Effects : It has been shown to inhibit the growth of various cancer cell lines, including HeLa cervical cancer cells and SW620 colon carcinoma cells. The compound's mechanism involves the inhibition of specific kinases, such as Aurora-A and Aurora-B, which are critical in cell cycle regulation.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including meprin α and β. This inhibition is crucial for modulating pathways involved in inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/Effectiveness
AntitumorHeLa CellsIC50 = 0.087 μM (Aurora-A)
SW620 Colon CarcinomaGI50 = 0.18 μM
Enzyme InhibitionMeprin αHigh potency
Meprin βSelective inhibition

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

  • Kinase Inhibition : The compound has been shown to bind to the ATP-binding site of kinases such as Aurora-A and Aurora-B, leading to decreased phosphorylation of target proteins involved in cell division.
  • Cell Signaling Modulation : By influencing signaling pathways, the compound can alter gene expression and cellular metabolism, contributing to its antitumor effects.
  • Hydrogen Bonding : The pyrazole moiety allows for hydrogen bonding interactions with biomolecules, enhancing its binding affinity and specificity towards targets.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of the compound, it was found that treatment with this compound significantly reduced tumor growth in xenograft models of human colon cancer. The study reported an IC50 value of 0.15 μM against HCT116 cells, indicating potent antitumor activity.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of meprin enzymes by this compound. The results demonstrated that modifications in the pyrazole structure could enhance selectivity towards meprin α over meprin β, providing insights into structure-activity relationships (SAR) that could guide future drug design.

Q & A

Q. Basic Synthesis and Structural Characterization

Q. Q1: What are the most common synthetic routes for 1-benzyl-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole precursors (e.g., 5-methyl-1H-pyrazol-3-amine) and benzyl halides. A nucleophilic substitution mechanism is employed, where the pyrazole nitrogen attacks the benzyl halide’s electrophilic carbon. Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction kinetics .
  • Temperature control : Mild heating (60–80°C) avoids side reactions like over-alkylation .
  • Catalysts : Bases like K₂CO₃ or NaOH improve yields by deprotonating the pyrazole nitrogen .
    Advanced Tip : For scalability, consider continuous flow synthesis to reduce reaction time and improve purity .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Look for characteristic peaks:
    • ¹H NMR : Benzyl protons (δ 4.5–5.0 ppm), pyrazole NH₂ (δ 5.5–6.0 ppm) .
    • ¹³C NMR : Pyrazole carbons (δ 140–160 ppm) and benzyl carbons (δ 120–130 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS: [M+H]+ = 202.15 g/mol) .

Q. Advanced Research: Biological Activity and Mechanism

Q. Q3: What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

  • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions; optimize substituents (e.g., methyl groups) to reduce oxidation .
  • Toxicity profiling : Employ zebrafish embryos or HEK293 cells to measure IC₅₀ values .
    Advanced Insight : Replace the benzyl group with fluorinated analogs (e.g., 2-fluoroethyl) to enhance bioavailability and target binding .

Q. Q4: How do structural modifications influence the compound’s pharmacological profile?

Methodological Answer:

  • Substituent effects :

    Position Substituent Impact Reference
    Benzyl (N1)Electron-withdrawing groups (e.g., Cl, F)↑ Metabolic stability
    Pyrazole (C5)Methyl vs. ethyl↓ Toxicity, ↑ solubility
  • SAR studies : Use docking software (e.g., AutoDock) to model interactions with enzymes like COX-2 .

Q. Data Interpretation and Contradictions

Q. Q5: How should researchers resolve discrepancies in reported synthetic yields (e.g., 50% vs. 80%)?

Methodological Answer:

  • Re-examine reaction parameters : Trace impurities (e.g., moisture) or incomplete benzylation can reduce yields. Reproduce protocols with strict inert conditions (N₂ atmosphere) .
  • Analytical validation : Use HPLC-MS to detect byproducts (e.g., di-benzylated derivatives) .
  • Cross-reference literature : Compare solvent systems; DMF often outperforms THF in similar pyrazole syntheses .

Q. Q6: Why do some studies report strong enzyme inhibition while others show negligible activity?

Methodological Answer:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Conformational flexibility : The benzyl group’s rotational freedom may alter binding poses. Use rigid analogs (e.g., cyclopropyl) for consistent results .
  • Species-specific effects : Validate targets across human and rodent orthologs .

Q. Advanced Methodologies: Computational and Experimental Synergy

Q. Q7: How can computational modeling guide the design of derivatives with improved activity?

Methodological Answer:

  • Molecular dynamics simulations : Predict binding stability with targets like serotonin receptors .
  • ADMET prediction : Tools like SwissADME estimate logP (target ~2.5) and blood-brain barrier penetration .
  • Fragment-based design : Replace the pyrazole core with triazoles to explore new pharmacophores .

Q. Q8: What experimental techniques are critical for studying the compound’s interaction with biological membranes?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to lipid bilayers .
  • Fluorescence anisotropy : Track membrane partitioning using BODIPY-labeled analogs .
  • Cryo-EM : Resolve membrane protein complexes inhibited by the compound .

Q. Stability and Degradation

Q. Q9: What are the major degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Oxidative degradation : The benzyl group is susceptible to CYP450-mediated oxidation. Stabilize via deuteration or fluorination .
  • Hydrolysis : The pyrazole NH₂ group may react with water at pH > 7. Use buffered solutions (pH 6–7) during assays .
  • Photodegradation : Protect from UV light; amber glass vials prevent radical formation .

Table 2: Comparative Bioactivity of Derivatives

Derivative Enzyme IC₅₀ (μM) Toxicity (HEK293 IC₅₀, μM)
1-Benzyl-5-methyl (parent)12.5>100
1-(2-Fluoroethyl)-5-methyl 8.285
1-(3-Chlorobenzyl)-5-methyl 15.792

Properties

IUPAC Name

1-benzyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWKERQXFLLBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415424
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956729-47-8
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-5-methyl-1H-pyrazol-3-amine
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